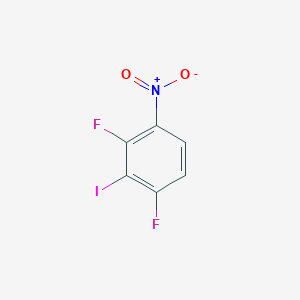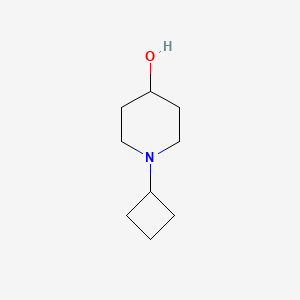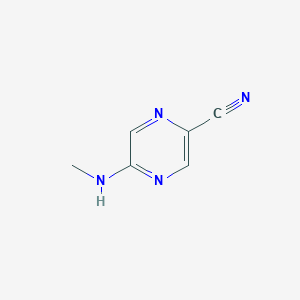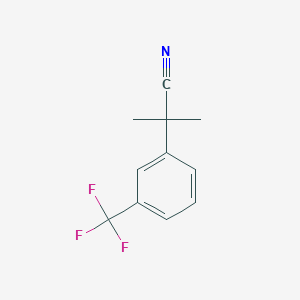
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile
Overview
Description
“2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile” is a complex chemical compound with the CAS Number: 89765-40-2 . It has a molecular weight of 213.2 and its IUPAC name is 2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile .
Synthesis Analysis
The synthesis of this compound involves several stages. One method involves the reaction of 2-(3-(trifluoromethyl)phenyl)acetonitrile with sodium hydride in tetrahydrofuran at 0℃ under an inert atmosphere. This is followed by the addition of methyl iodide . Another method involves the reaction of the compound with water and sodium hydroxide in methanol at 80℃ for 12 hours .Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C11H10F3N . The InChI code for the compound is 1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with tri-tert-butyl phosphine and lithium dicyclohexylamide in toluene at 20℃ for 24 hours .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile has been utilized in the synthesis of heterocyclic substances. For instance, a study by Behbehani et al. (2011) involved the use of related compounds for preparing new indole-containing triazoles, pyrazoles, and pyrimidines. These compounds exhibited promising antimicrobial activities against various bacteria and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Reactions and Synthesis of Heterocycles
Gajdoš et al. (2006) researched the Knoevenagel condensations of similar compounds, leading to the synthesis of various heterocyclic substances. This work demonstrates the compound's utility in complex organic synthesis and potential applications in developing novel chemical entities (Gajdoš, Miklovič, & Krutošíková, 2006).
Synthesis of Fluorinated Polyimides
In a study by Tao et al. (2009), related trifluoromethyl-substituted compounds were used to synthesize highly fluorinated polyimides. These polyimides showed excellent solubility, thermal stability, and mechanical properties, indicating potential applications in materials science (Tao, Yang, Liu, Fan, & Yang, 2009).
Optical and Electronic Applications
Research by Matyjaszewski and Chen (1988) on silanes containing triflate groups, including compounds similar to 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile, suggests potential applications in the fields of optics and electronics. Their work highlights the utility of these compounds in developing materials with specific electronic properties (Matyjaszewski & Chen, 1988).
Chiral Auxiliary in Organic Synthesis
Grygorenko et al. (2007) explored the use of related compounds as chiral auxiliaries in organic synthesis. Their work indicates the potential of such compounds in the stereoselective synthesis of complex molecules, which is crucial in pharmaceutical and agrochemical industries (Grygorenko, Kopylova, Mikhailiuk, Meissner, & Komarov, 2007).
properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVMNGNTXGJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




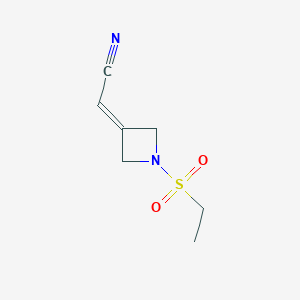

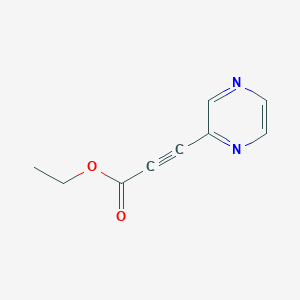
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
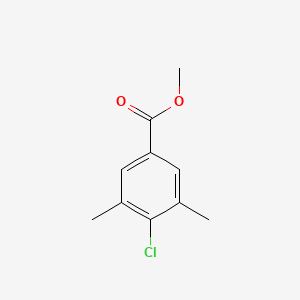
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
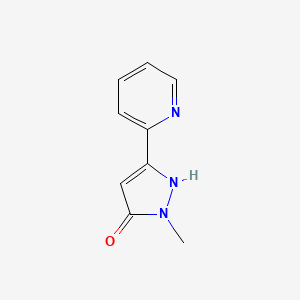
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
